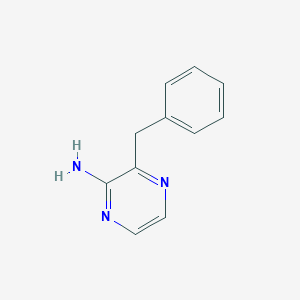

3-Benzylpyrazin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-benzylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMTUMRZWRCBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376298 | |

| Record name | 3-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185148-51-0 | |

| Record name | 3-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzylpyrazin 2 Amine and Its Derivatives

Direct Synthesis Approaches to 3-Benzylpyrazin-2-amine

The synthesis of this compound can be approached through the chemical modification of halogenated pyrazine (B50134) rings. These methods typically involve the substitution of a halogen atom with a benzyl (B1604629) group via various organic reactions.

From Halogenated Pyrazines

Halogenated pyrazines serve as versatile starting materials for introducing a benzyl moiety onto the pyrazine core. The reactivity of the carbon-halogen bond allows for nucleophilic substitution or metal-catalyzed coupling reactions.

The direct benzylation of 3,5-dibromopyrazin-2-amine with (bromomethyl)benzene represents a potential, though not widely documented, pathway to introduce a benzyl group. Such a reaction would likely proceed via nucleophilic substitution, where the amino group of the pyrazine attacks the benzylic carbon of (bromomethyl)benzene. However, detailed procedural information and specific outcomes for this direct conversion are not extensively described in the reviewed literature. Typically, derivatization of 3,5-dibromopyrazin-2-amine involves reactions such as diazotization followed by substitution.

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon and carbon-nitrogen bonds, and they are applicable to the synthesis of substituted pyrazines. Reactions such as the Buchwald-Hartwig amination can be employed to couple an amine with an aryl halide. While direct palladium-catalyzed benzylation at a carbon atom of the pyrazine ring is a plausible synthetic strategy, specific examples detailing the synthesis of this compound from a halogenated pyrazine via this method require further investigation in the scientific literature. The versatility of palladium catalysis suggests that a suitable combination of a halopyrazine, a benzylating agent (like a benzylboronic acid in a Suzuki coupling or a benzyl Grignard reagent in a Negishi coupling), a palladium catalyst, and a ligand could potentially yield the target compound.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives Incorporating Benzyl Moieties

A significant area of research involves the synthesis of derivatives of 3-aminopyrazine-2-carboxylic acid, particularly N-benzyl-substituted amides, which are of interest for their biological activities.

Procedures for 3-Amino-N-benzylpyrazine-2-carboxamide

The synthesis of 3-amino-N-benzylpyrazine-2-carboxamide is well-documented and can be efficiently achieved through multi-step procedures starting from 3-aminopyrazine-2-carboxylic acid. nih.gov

A common and effective route for preparing 3-amino-N-benzylpyrazine-2-carboxamide involves a two-step process: Fischer esterification followed by aminolysis. nih.gov

Step 1: Fischer Esterification The initial step is an acid-catalyzed esterification of the starting material, 3-aminopyrazine-2-carboxylic acid. This reaction is typically carried out in methanol (B129727) with a catalytic amount of sulfuric acid (H₂SO₄) at room temperature for an extended period (e.g., 48 hours) to produce the corresponding methyl 3-aminopyrazine-2-carboxylate. nih.gov This intermediate ester is often prepared in bulk, isolated, and then used in subsequent reactions. nih.gov

Step 2: Aminolysis The second step is the aminolysis of the methyl ester intermediate. The ester is reacted with benzylamine (B48309) to form the final amide product. This transformation is frequently facilitated by microwave irradiation, which can enhance reaction rates and yields. nih.gov For instance, the reaction can be performed in methanol with the addition of ammonium (B1175870) chloride, heated in a microwave reactor to 130 °C. nih.gov This method provides a direct route to the desired N-benzyl amide derivative. nih.gov

The table below summarizes the reaction conditions for this two-step procedure.

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Fischer Esterification | 3-aminopyrazine-2-carboxylic acid, H₂SO₄, methanol, 48 h, rt | Methyl 3-aminopyrazine-2-carboxylate |

| 2 | Aminolysis | Methyl 3-aminopyrazine-2-carboxylate, benzylamine, NH₄Cl, methanol, MW: 130 °C, 40 min, 90 W | 3-Amino-N-benzylpyrazine-2-carboxamide |

This two-step procedure has been shown to be effective, with reported yields for the aminolysis step being around 29%. nih.gov An alternative one-pot procedure involving 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent has been reported to provide higher yields of up to 75% for the same final product. nih.gov

Activation with 1,1′-carbonyldiimidazole (CDI) followed by aminolysis

A common strategy for the synthesis of N-substituted pyrazine-2-carboxamides involves the activation of a pyrazinecarboxylic acid precursor before its reaction with an amine (aminolysis). One effective method utilizes 1,1′-carbonyldiimidazole (CDI) as a coupling agent. nih.govimist.ma This approach is favored for its ability to transform the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a highly reactive acylimidazolide intermediate. imist.ma

In a typical procedure, the starting material, such as 3-aminopyrazine-2-carboxylic acid, is treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction proceeds with the evolution of carbon dioxide gas, indicating the formation of the activated intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone. nih.gov This activated species is then susceptible to nucleophilic attack by an amine. The subsequent addition of the desired amine, such as a substituted benzylamine or alkylamine, to the reaction mixture leads to the formation of the final amide product. nih.gov This two-step, one-pot procedure is efficient for creating a library of amide derivatives. nih.govimist.ma

Microwave-assisted synthesis methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various pyrazine derivatives. mdpi.comnih.govsciforum.net

For instance, the aminolysis step following CDI activation can be effectively accelerated using microwave irradiation. In one procedure, after the initial reaction of 3-aminopyrazine-2-carboxylic acid with CDI, the corresponding amine is added, and the mixture is heated in a microwave reactor at 120 °C for 30 minutes, which facilitates the amide bond formation. nih.gov Microwave energy has also been employed for nucleophilic substitution reactions on the pyrazine ring. The aminodehalogenation of N-benzyl-3-chloropyrazine-2-carboxamides with substituted benzylamines has been performed under microwave conditions (150 °C, 30 minutes) to produce doubly substituted derivatives. nih.gov The use of microwave heating in these syntheses represents an efficient and rapid method for generating diverse pyrazine-based compounds. nih.govsciforum.net

Synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides (Double Substitution)

The synthesis of pyrazine derivatives featuring substitution at both the C3-position of the ring and the C2-carboxamide nitrogen, specifically N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, has been achieved through several routes. These "doubly substituted" compounds have been obtained both intentionally through optimized procedures and serendipitously as side products.

Aminodehalogenation of 3-chloropyrazine-2-carbonyl chloride derivatives

A direct method for synthesizing N-benzyl-3-(benzylamino)pyrazine-2-carboxamides involves the aminodehalogenation of a corresponding 3-chloro precursor. nih.gov In this approach, a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides are used as starting materials. These precursors are then reacted with a suitable substituted benzylamine in the presence of a base, such as pyridine (B92270), in a solvent like methanol. The application of microwave heating (e.g., 150 °C for 30 minutes) facilitates the nucleophilic aromatic substitution, where the benzylamino group displaces the chlorine atom at the C3-position of the pyrazine ring to yield the desired doubly substituted products. nih.gov

Formation as side products during amide bond formation

Interestingly, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides have also been identified as side products during the synthesis of their 3-chloro analogues. nih.govmdpi.comnih.govresearchgate.net This occurs during the aminolysis of 3-chloropyrazine-2-carbonyl chloride with certain substituted benzylamines (e.g., 2-methyl-, 4-methyl-, and 4-methoxybenzylamine). nih.gov In these cases, the benzylamine acts as a nucleophile at two positions: it reacts with the acyl chloride to form the expected amide bond, but it also simultaneously displaces the chlorine atom on the pyrazine ring. nih.govmdpi.com This concurrent reaction leads to a mixture of the desired monosubstituted (N-benzyl-3-chloropyrazine-2-carboxamide) and the doubly substituted (N-benzyl-3-(benzylamino)pyrazine-2-carboxamide) products. nih.govmdpi.com In some instances, the formation of the doubly substituted side product was significant, with molar ratios of approximately 2:3 in favor of the disubstituted compound. mdpi.com

Optimization of reaction conditions for double substitution

The initial, unplanned formation of these doubly substituted compounds prompted further investigation to intentionally synthesize them as the primary products. mdpi.comnih.govresearchgate.net Researchers modified the reaction conditions to favor the aminodehalogenation reaction. nih.govmdpi.com By treating the singly substituted N-benzyl-3-chloropyrazine-2-carboxamides with the corresponding benzylamine and a base in methanol under microwave irradiation, the synthesis could be directed specifically toward the desired N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov This optimization allowed for the targeted population of this doubly substituted series, transforming an initial side reaction into a deliberate and productive synthetic route. nih.govmdpi.com

The table below summarizes examples of doubly substituted compounds formed and their corresponding monosubstituted precursors.

| Precursor Compound | Benzylamine Reagent | Doubly Substituted Product | Reference |

| 3-Chloropyrazine-2-carbonyl chloride | 2-Methylbenzylamine | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | nih.govmdpi.com |

| 3-Chloropyrazine-2-carbonyl chloride | 4-Methylbenzylamine | N-(4-methylbenzyl)-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide | nih.gov |

| 3-Chloropyrazine-2-carbonyl chloride | 4-Methoxybenzylamine | N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | nih.gov |

| 3-Chloro-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide | 3,4-Dichlorobenzylamine | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | nih.govmdpi.com |

Preparation of Alkylamino Derivatives of N-benzylpyrazine-2-carboxamide

In addition to benzylamino derivatives, pyrazine scaffolds featuring alkylamino substituents have also been synthesized. A series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide were prepared from various chloro-substituted N-benzylpyrazine-2-carboxamide precursors. rsc.org The synthesis involves a nucleophilic substitution reaction where the chlorine atom on the pyrazine ring is displaced by an n-alkylamine. rsc.org

Specifically, 3-chloro derivatives of N-benzylpyrazine-2-carboxamide were reacted with a range of n-alkylamines, from butylamine (B146782) to octylamine, to generate the corresponding 3-(alkylamino)-N-benzylpyrazine-2-carboxamides. rsc.org Similarly, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been prepared from N-alkyl-3-chloropyrazine-2-carboxamide precursors. nih.gov These reactions are fundamental for exploring the structure-activity relationships of this class of compounds, as varying the length of the alkyl chain can significantly impact biological activity. rsc.orgnih.gov It was noted, however, that the substitution of chlorine at the 3-position with an alkylamino group could lead to compounds with diminished biological activity compared to substitutions at other positions on the pyrazine ring. rsc.org

The table below provides examples of the alkylamines used in these substitution reactions.

| Chloro-Pyrazine Precursor | Alkylamine Reagent | Resulting Product Series | Reference |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Butylamine | 3-(Butylamino)-N-benzylpyrazine-2-carboxamide | rsc.org |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Pentylamine | 3-(Pentylamino)-N-benzylpyrazine-2-carboxamide | rsc.org |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Hexylamine | 3-(Hexylamino)-N-benzylpyrazine-2-carboxamide | rsc.org |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Heptylamine | 3-(Heptylamino)-N-benzylpyrazine-2-carboxamide | rsc.org |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Octylamine | 3-(Octylamino)-N-benzylpyrazine-2-carboxamide | rsc.org |

| N-Methyl-3-chloropyrazine-2-carboxamide | Hexylamine | N-Methyl-3-(hexylamino)pyrazine-2-carboxamide | nih.gov |

| N-Methyl-3-chloropyrazine-2-carboxamide | Heptylamine | N-Methyl-3-(heptylamino)pyrazine-2-carboxamide | nih.gov |

| N-Methyl-3-chloropyrazine-2-carboxamide | Octylamine | N-Methyl-3-(octylamino)pyrazine-2-carboxamide | nih.gov |

Nucleophilic substitution of chlorine from chloro-substituted N-benzylpyrazine-2-carboxamides with alkylamines

The synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides can occur as a notable side reaction during the preparation of N-benzyl-3-chloropyrazine-2-carboxamides. nih.gov The primary reaction involves treating 3-chloropyrazine-2-carbonyl chloride with a substituted benzylamine in the presence of a base like triethylamine. nih.gov

Under certain conditions, a double substitution takes place where the benzylamine not only forms the amide bond but also displaces the chlorine atom at the C3 position of the pyrazine ring via a nucleophilic aromatic substitution mechanism. nih.gov This simultaneous substitution leads to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov While initially considered a side product, reaction conditions can be optimized to favor the formation of these doubly substituted compounds. nih.gov For instance, when forming the amide bond with 2-methyl-, 4-methyl-, and 4-methoxybenzylamine, the corresponding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were formed along with the desired 3-chloro derivatives. nih.gov

Table 1: Nucleophilic Substitution for the Synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 3-Chloropyrazine-2-carbonyl chloride | Substituted Benzylamine, Triethylamine | N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivative | Amide formation and Nucleophilic Substitution |

Post-Synthetic Modifications and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, it can undergo various transformations to introduce new functional groups. These modifications are crucial for developing analogues with diverse properties.

Halogenation Reactions

Halogenation, particularly bromination, is a key step for preparing intermediates that can be used in subsequent cross-coupling reactions.

The introduction of a bromine atom onto the pyrazine ring is a common strategy to create a handle for further functionalization. A representative method for this transformation involves the bromination of a similar pyrazine core, 3-benzyl-2(1H)-pyrazinone, using N-bromosuccinimide (NBS). nih.gov In this procedure, NBS is added to a solution of the pyrazinone substrate in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere and cooled conditions (e.g., 0 °C). nih.gov The reaction mixture is stirred for a couple of hours to yield the 5-bromo-substituted product. nih.gov This method is effective for the regioselective bromination of the pyrazine ring at the C5 position, yielding 3-benzyl-5-bromopyrazin-2-amine (B60853) from this compound.

Table 2: Bromination of this compound Core nih.gov

| Starting Material | Reagent / Conditions | Product | Reaction Type |

| This compound (analogous) | N-Bromosuccinimide (NBS), Anhydrous DMF, 0 °C | 3-Benzyl-5-bromopyrazin-2-amine | Electrophilic Halogenation |

Coupling Reactions

The halogenated derivatives of this compound serve as excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organohalide with an organoboron compound. libretexts.org In this context, 3-benzyl-5-bromopyrazin-2-amine can be coupled with various boronic acids to generate more complex derivatives. nih.govmyskinrecipes.com

For example, reacting 3-benzyl-5-bromopyrazin-2-amine with 4-methoxyphenyl (B3050149) boronic acid under standard Suzuki-Miyaura conditions (e.g., a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF) would yield 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine. Similarly, using styrylboronic acid as the coupling partner would result in the formation of a styryl-substituted pyrazine derivative. The reaction is valued for its high functional group tolerance and the stability of the boronic acid reagents. libretexts.orgnih.gov

Table 3: Suzuki-Miyaura Coupling of 3-Benzyl-5-bromopyrazin-2-amine nih.govlibretexts.orgmyskinrecipes.comnih.gov

| Substrate | Coupling Partner | Catalyst/Base/Solvent (Typical) | Product |

| 3-Benzyl-5-bromopyrazin-2-amine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane-H₂O | 3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine |

| 3-Benzyl-5-bromopyrazin-2-amine | Styrylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand / Cs₂CO₃ / DMF | 3-Benzyl-5-styrylpyrazin-2-amine |

The synthesis of styryl-substituted pyrazin-2-amine derivatives is specifically achieved through the Suzuki-Miyaura coupling using styrylboronic acid. This reaction facilitates the creation of a C-C bond between the C5 position of the pyrazine ring and the vinyl carbon of the styryl group. myskinrecipes.com The resulting product, 3-benzyl-5-styrylpyrazin-2-amine, incorporates a conjugated system that extends from the pyrazine ring through the styryl moiety. This structural motif is of interest in medicinal chemistry and materials science. The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Cyclization Reactions for Fused Systems

The construction of fused pyrazine ring systems is a key area of interest in synthetic organic chemistry, providing access to novel molecular architectures with diverse biological activities. Cyclization reactions, particularly those involving intramolecular processes, offer an efficient route to these complex structures.

The intramolecular cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines represents a sophisticated method for the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. This type of reaction typically involves the activation of the alkyne moiety by a transition metal catalyst, followed by a nucleophilic attack from the exocyclic nitrogen atom of the pyrazine ring.

General Reaction Scheme:

The transformation is believed to proceed via a metal-catalyzed intramolecular hydroamination or a related cyclization pathway. The general steps involved are:

Coordination of a metal catalyst (commonly gold or copper complexes) to the alkyne's carbon-carbon triple bond, which enhances its electrophilicity.

An intramolecular nucleophilic attack by the nitrogen atom of the N-benzylamino group onto the activated alkyne. This step can proceed via different modes of cyclization, such as 6-endo-dig or 5-exo-dig, leading to different ring sizes and substitution patterns in the fused product.

Protonolysis or reductive elimination to release the fused heterocyclic product and regenerate the active catalyst for the next cycle.

The regioselectivity of the cyclization is a critical aspect, influenced by factors such as the nature of the catalyst, the substituents on the pyrazine ring, the alkyne, and the nitrogen atom, as well as the reaction conditions.

Detailed Research Findings:

Although a specific study detailing the cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines could not be retrieved from the available resources, related research on gold- and copper-catalyzed cyclizations of similar substrates provides valuable insights. For instance, gold-catalyzed cycloisomerization reactions are well-documented for a variety of N-alkynyl anilines and other amino-alkyne systems, leading to the formation of indole (B1671886) and other fused nitrogen heterocycles. kyoto-u.ac.jp These reactions often exhibit high efficiency and functional group tolerance under mild conditions. beilstein-journals.orgbeilstein-journals.org

Similarly, copper-catalyzed cycloisomerization of alkynyl imines has been shown to be an effective method for the synthesis of pyrroles and related fused heterocycles. organic-chemistry.org These precedents suggest that a similar catalytic approach would be applicable to the cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines.

The hypothetical data presented in the table below illustrates the potential outcomes of such a study, based on the general understanding of these reactions. This table is for illustrative purposes to demonstrate the type of data that would be generated from such research.

Table 1: Hypothetical Results for the Cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines

| Entry | Aryl Group (Ar) | Alkyne Substituent (R) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenyl | H | AuCl(PPh₃)/AgSbF₆ (5) | Dioxane | 80 | 12 | 1-Benzyl-4-phenyl-7H-pyrrolo[1,2-a]pyrazine | 78 |

| 2 | 4-Methoxyphenyl | H | AuCl₃ (5) | Acetonitrile | 60 | 24 | 1-Benzyl-4-(4-methoxyphenyl)-7H-pyrrolo[1,2-a]pyrazine | 65 |

| 3 | 4-Chlorophenyl | H | CuI (10) | Toluene | 100 | 18 | 1-Benzyl-4-(4-chlorophenyl)-7H-pyrrolo[1,2-a]pyrazine | 55 |

| 4 | Phenyl | Phenyl | AuCl(PPh₃)/AgSbF₆ (5) | Dioxane | 80 | 10 | 1-Benzyl-4,7-diphenyl-pyrrolo[1,2-a]pyrazine | 85 |

| 5 | Phenyl | Trimethylsilyl | AuCl(PPh₃)/AgSbF₆ (5) | Dioxane | 80 | 16 | 1-Benzyl-4-phenyl-7-(trimethylsilyl)pyrrolo[1,2-a]pyrazine | 72 |

Further research in this specific area would be necessary to validate these hypothetical findings and to fully explore the scope and limitations of the cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines for the synthesis of novel fused pyrazine systems. The development of such synthetic methodologies is crucial for advancing the field of heterocyclic chemistry and for the discovery of new therapeutic agents.

Biological Activity and Pharmacological Efficacy Studies

Antimycobacterial Activity

Derivatives of 3-benzylpyrazin-2-amine have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as other mycobacterial strains. These findings are critical, given the rise of drug-resistant tuberculosis and the need for novel therapeutic options.

Several studies have confirmed the activity of this compound derivatives against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. In one study, a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were synthesized and evaluated. nih.gov The most effective compounds within this series were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both of which demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govnih.govresearchgate.net Another study focusing on 3-benzamidopyrazine-2-carboxamides identified two compounds with activity against M. tuberculosis H37Rv, with MICs ranging from 6.25 to 25 µg/mL. nih.gov

| Compound | MIC (µg/mL) | Source |

|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | nih.govnih.govresearchgate.net |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | nih.govnih.govresearchgate.net |

| 3-Benzamidopyrazine-2-carboxamide (R = 2-F, 4-Cl) | 6.25 - 25 | nih.gov |

| 3-Benzamidopyrazine-2-carboxamide (R = 2-F, 4-Br) | 6.25 - 25 | nih.gov |

The activity of these compounds extends to other mycobacteria, including drug-resistant strains. Two derivatives of 3-benzamidopyrazine-2-carboxamide were active against multidrug-resistant clinical isolates of M. tuberculosis, showing MIC values between 6.25 and 25 µg/mL. nih.gov

However, the efficacy is not universal across all mycobacterial species. In one study, N-benzyl-3-chloropyrazine-2-carboxamides were inactive against M. kansasii and M. avium. nih.gov Some compounds in this series did show modest activity against the fast-growing model organism M. smegmatis, with MIC values of 125 µg/mL. nih.gov

Pyrazinamide (B1679903) is a crucial first-line drug in tuberculosis therapy, valued for its ability to shorten treatment duration and act on semi-dormant bacilli. nih.govnih.gov The development of pyrazinamide derivatives, including the this compound class, is part of an effort to find new agents that may overcome the growing challenge of drug resistance. nih.govnih.gov While direct comparative studies are limited in the reviewed literature, the potent MIC values of some new derivatives against M. tuberculosis, including multidrug-resistant strains, suggest they are promising candidates for further investigation as alternatives or adjuncts to standard therapies. nih.gov

Antibacterial Activity

In addition to their antimycobacterial properties, certain derivatives have been screened for broader antibacterial activity. The results indicate a more pronounced effect against Gram-positive bacteria compared to Gram-negative strains.

Interesting antibacterial activity has been observed against clinically significant Gram-positive pathogens. nih.gov In a series of 3-chloro-N-benzylpyrazine-2-carboxamides, one compound was particularly active against Staphylococcus aureus with an MIC of 7.81 µM and against Staphylococcus epidermidis with an MIC of 15.62 µM. nih.govnih.gov Another derivative, featuring a 4-OCH₃ substitution, was the most effective against methicillin-resistant S. aureus (MRSA), with an MIC of 62.5 µM. nih.gov

| Compound | Bacterial Strain | MIC (µM) | Source |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | nih.govnih.gov |

| Staphylococcus epidermidis | 15.62 | nih.govnih.gov | |

| N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 62.5 | nih.gov |

The available research provides limited information on the effectiveness of this compound derivatives against Gram-negative bacteria. While some studies included Gram-negative strains in their screening panels, the reported significant findings have been predominantly focused on Gram-positive organisms, suggesting that the compounds may have limited or no substantial activity against Gram-negative bacteria. nih.gov

Antifungal Activity

The in vitro antifungal activity of this compound derivatives has been evaluated against several fungal strains, with varying results depending on the specific substitutions on the core structure.

One study investigating a series of N-substituted 3-aminopyrazine-2-carboxamides found that antifungal activity was present in benzyl (B1604629), alkyl, and phenyl derivatives. researchgate.netnih.gov The primary activity was observed against Trichophyton interdigitale and Candida albicans. researchgate.netnih.gov In a different study on substituted N-Benzylpyrazine-2-carboxamides, most compounds exhibited only weak antifungal activity. nih.gov However, two compounds, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide and 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, showed moderate activity against Trichophyton mentagrophytes, which was the most susceptible strain tested. nih.gov

Conversely, a separate investigation into a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides reported no antifungal activity against eight different fungal strains, even at the highest tested concentration of 500 μM. nih.gov This suggests that the substitution pattern on both the pyrazine (B50134) ring and the benzyl group is critical for determining antifungal efficacy.

Table 1: Antifungal Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|---|

| N-Benzylpyrazine-2-carboxamide | 5-chloro-N-(3-trifluoromethylbenzyl) | Trichophyton mentagrophytes | 15.62 µmol/L | nih.gov |

| N-Benzylpyrazine-2-carboxamide | 6-chloro-N-(3-trifluoromethylbenzyl) | Trichophyton mentagrophytes | 62.5 µmol/L | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamide (B1665363) | Benzyl derivatives | Trichophyton interdigitale | Active | researchgate.netnih.gov |

| N-substituted 3-aminopyrazine-2-carboxamide | Benzyl derivatives | Candida albicans | Active | researchgate.netnih.gov |

Enzyme Inhibition Studies

The enzyme enoyl-acyl carrier protein reductase (InhA) is a critical component in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govmdpi.com This pathway is essential for the production of mycolic acids, which are vital constituents of the mycobacterial cell wall. nih.govnih.gov Inhibition of InhA disrupts this process, leading to cell death. nih.gov InhA is a validated target for antitubercular drugs, and compounds that directly inhibit this enzyme are of significant interest, as they can bypass the resistance mechanisms associated with prodrugs like isoniazid (B1672263), which require metabolic activation. nih.govnih.gov

Molecular docking studies have been performed to investigate the potential of this compound derivatives as direct inhibitors of InhA. In one study, the derivative N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was docked into several conformations of the InhA active site. nih.gov The results from these computational models suggest that the compound can bind within the substrate-binding pocket of the enzyme. nih.gov The hypothesized inhibitory mechanism involves the compound physically occupying the active site, thereby preventing the binding and reduction of its natural long-chain trans-2-enoyl-ACP substrates. nih.gov This direct inhibition is a promising strategy for developing agents against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

The stability of the enzyme-inhibitor complex is often reliant on specific molecular interactions. Docking studies of N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide with the InhA enzyme indicated its capability to form hydrogen bond interactions, which are characteristic of many known InhA inhibitors. nih.gov While the specific residues involved in this interaction were not detailed, studies on other InhA inhibitors have shown that hydrogen bonds with key amino acid residues, such as the Tyr158, are crucial for potent inhibition. researchgate.net The formation of these hydrogen bonds is a key component in the stable binding of inhibitors to the InhA active site.

Human cytosolic prolyl-tRNA synthetase (HcProRS) is an essential enzyme responsible for catalyzing the formation of prolyl-tRNAPro, a critical step in protein synthesis. mdpi.com Inhibition of HcProRS has been identified as a potential therapeutic strategy for various human diseases. mdpi.comnih.gov

A virtual screening of an in-house library of small molecules identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as potential inhibitors of HcProRS. mdpi.comresearchgate.net The inhibitory potential of these compounds was subsequently confirmed using a thermal shift assay (TSA). mdpi.com Further structural studies, including the generation of co-crystal structures of HcProRS in complex with these derivatives, validated the initial docking predictions. mdpi.com These studies revealed that the compounds bind in a manner that competes with the ATP substrate, and this binding is facilitated by the presence of proline. mdpi.comresearchgate.net

Table 2: HcProRS Inhibition by 3-benzylaminopyrazine-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | EC50 (µM) | Experimental Conditions | Source |

|---|---|---|---|

| 3b | 3.77 | 1 mM proline, 3.45 µM enzyme | mdpi.comresearchgate.net |

Photosynthetic Electron Transport (PET) Inhibition in Chloroplasts

Certain classes of chemical compounds can act as herbicides by inhibiting the photosynthetic electron transport (PET) chain in chloroplasts, thereby disrupting the plant's ability to produce energy. wssa.netredalyc.org The primary targets for these inhibitors are components of Photosystem II (PSII) and Photosystem I (PSI). wssa.net Inhibition of the PET chain leads to a halt in ATP and NADPH production and the generation of reactive oxygen species, ultimately causing cell death and necrosis in the plant. wssa.net

Studies have been conducted on nitrogen-containing heterocyclic compounds, structurally related to this compound, for their PET-inhibiting activity. For instance, pyrimidines and pyridines substituted with benzylamino groups have been shown to inhibit photosynthetic electron transport in thylakoids isolated from Spinacia oleracea (spinach). nih.gov The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PET rate. The activity of these compounds is often compared to that of known herbicides like atrazine. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 2-(4-Bromobenzylamino)-4-methyl-6-trifluoromethylpyrimidine | 0.08 |

| Atrazine (Standard) | 0.40 |

Note: The data presented is for structurally related pyrimidine (B1678525) compounds to illustrate the potential for PET inhibition within this chemical class. nih.gov

In Vitro Cytotoxicity Evaluation

Assessment in human cell lines (e.g., HepG2 cells)

The in vitro cytotoxicity of a compound is a critical early-stage assessment in drug discovery to determine its potential as a therapeutic agent and to evaluate its general toxicity. This is typically performed using various human cell lines, with the human hepatocellular carcinoma cell line (HepG2) being a common model for evaluating hepatotoxicity. nih.gov The cytotoxicity is generally measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells. semanticscholar.org The result is expressed as an IC50 value, the concentration of the compound that causes a 50% reduction in cell viability after a specific exposure time. nih.gov

While direct cytotoxicity data for this compound is not extensively published, studies on structurally similar N-benzylpyrazine-2-carboxamide and 3-aminopyrazine-2-carboxamide derivatives have been performed. These studies provide insight into how modifications to the pyrazine scaffold affect cytotoxicity. For example, certain substituted 3-aminopyrazine-2-carboxamides have been evaluated against the HepG2 cell line, showing a wide range of cytotoxic effects depending on the nature of the substituent. mdpi.com

| Compound | Substituent (R') on Carboxamide | IC50 (µM) |

|---|---|---|

| Compound 10 | n-Hexyl | 389 |

| Compound 16 | 3,4-Dimethoxyphenyl | >250 |

| Compound 17 | 2,4-Dimethoxyphenyl | >50 |

| Compound 20 | 4-Trifluoromethylphenyl | 41.4 |

Data sourced from a study on 3-aminopyrazine-2-carboxamide derivatives, which are structurally related to the subject compound. mdpi.com

Selectivity index determination

A crucial parameter in the evaluation of potential anticancer agents is the selectivity index (SI). The SI provides a measure of a compound's preferential cytotoxicity towards cancer cells over normal, non-malignant cells. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. semanticscholar.orgmdpi.com

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value (typically >2) is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a potentially wider therapeutic window and fewer side effects in a clinical setting. mdpi.comnih.gov The determination of the SI requires parallel cytotoxicity testing against both cancerous cell lines (like HepG2) and a non-cancerous cell line (such as Vero cells or normal human fibroblasts). semanticscholar.orgnih.gov This assessment is a key step in prioritizing compounds for further preclinical development. mdpi.com

Computational Chemistry and in Silico Modeling

Molecular Docking Studies

Studies on various pyrazine (B50134) derivatives have shown their potential to bind to a range of protein targets. For instance, pyrazine-2-carboxylic acid derivatives have been docked against the Mycobacterium tuberculosis InhA protein, an enzyme crucial for the bacterium's survival. semanticscholar.orgits.ac.id Other pyrazine sulfonamide derivatives have been studied for their interaction with L,D-transpeptidase-2, a key enzyme in bacterial cell wall synthesis. jetir.org Furthermore, pyrazine-containing 1,3,4-oxadiazoles have been docked with lumazine (B192210) synthase of M. tuberculosis. nih.gov

Based on these precedents, it can be hypothesized that 3-Benzylpyrazin-2-amine could also exhibit binding affinity for various enzymatic targets, particularly within pathogenic microorganisms. The binding energy, often calculated as a scoring function (e.g., kcal/mol), indicates the strength of the interaction. For related pyrazine compounds, favorable binding energies have been reported, suggesting stable ligand-protein complexes. nih.gov

Table 1: Potential Protein Targets for this compound Based on Analogous Compounds

| Potential Protein Target | Organism/Disease Association | Reference Study on Analogous Compound |

| Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Pyrazine-2-carboxylic acid derivatives semanticscholar.orgits.ac.id |

| L,D-transpeptidase-2 | Mycobacterium tuberculosis | Pyrazine sulfonamide derivatives jetir.org |

| Lumazine synthase | Mycobacterium tuberculosis | Pyrazine-containing 1,3,4-oxadiazoles nih.gov |

| Bacterial DNA gyrase/topoisomerase | General antibacterial target | Pyrazine-pyridone analogues nih.gov |

This table is illustrative and based on docking studies of similar pyrazine-containing molecules.

The specific chemical structure of this compound, featuring a pyrazine ring, an amine group, and a benzyl (B1604629) substituent, allows for a variety of interactions with protein active sites.

Hydrogen Bonding: The amine group (-NH2) and the nitrogen atoms in the pyrazine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the specificity and stability of ligand-protein binding.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety, which can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues (such as phenylalanine, tyrosine, tryptophan, leucine, and valine) in a protein's binding pocket.

π-Stacking: Both the pyrazine and the benzene (B151609) rings can participate in π-stacking interactions with aromatic residues in the protein target.

In docking studies of a pyrazine-pyridone derivative against a bacterial target, both hydrogen-donor and π-hydrogen bonds were identified as key interactions contributing to a high binding affinity. nih.gov

By docking this compound against a library of known protein structures, potential biological targets can be identified. This in silico screening can generate hypotheses about its mechanism of action. For example, if strong binding is predicted with an enzyme like DNA gyrase, it could be hypothesized that the compound may act as an antibacterial agent by inhibiting DNA replication. Similarly, binding to viral proteases could suggest potential antiviral activity. The molecular docking studies on related pyrazine compounds strongly suggest that antimicrobial targets are a promising area of investigation for this compound. jetir.orgnih.govnih.gov

Three-Dimensional (3D) Structure Prediction and Conformation Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility.

To predict the most stable 3D structure of this compound, energy minimization calculations are employed. These calculations use force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. A force field is a set of parameters and equations that describe the energy of a molecule, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

The AMBER (Assisted Model Building with Energy Refinement) force fields are widely used for biomolecular simulations. wikipedia.org Specifically, hybrid force fields like AMBER10:EHT are well-suited for small molecules. researchgate.netuq.edu.au This force field combines the AMBER parameters for standard bonded and non-bonded terms with Extended Hückel Theory (EHT) for deriving parameters for novel or less common molecular fragments. uq.edu.au By applying an energy minimization algorithm, the geometry of this compound can be optimized to find its lowest energy (most stable) conformation.

While energy minimization provides a static picture of the most stable conformation, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. ulisboa.pt

This technique allows for the study of:

Conformational Flexibility: The benzyl group attached to the pyrazine ring via a methylene (B1212753) bridge allows for considerable rotational freedom. MD simulations can reveal the preferred rotational states (rotamers) and the energy barriers between them. lumenlearning.comchemistrysteps.com

Solvent Effects: By including solvent molecules (e.g., water) in the simulation, the influence of the environment on the compound's conformation and dynamics can be assessed.

Binding Stability: If this compound is docked into a protein, MD simulations can be run on the complex to assess the stability of the binding pose and the key interactions over time.

MD simulations on various amine-containing molecules have been successfully used to understand their physical and chemical properties. ulisboa.pt Applying this to this compound would provide a deeper understanding of its conformational landscape and its dynamic interactions with potential biological partners.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. By calculating properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a detailed understanding of a molecule's behavior in chemical reactions can be achieved.

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through a series of descriptors. researchgate.netfrontiersin.org These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the stability and reactivity of a compound. researchgate.net Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Electronegativity | χ | (I + A) / 2 | 4.00 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Chemical Softness | S | 1 / η | 0.44 |

| Chemical Potential | μ | -(I + A) / 2 | -4.00 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.56 |

Note: The values in the table are hypothetical and for illustrative purposes to represent typical results from a DFT calculation.

Nucleophilic attack (fk+): Indicates the sites most likely to accept an electron.

Electrophilic attack (fk-): Pinpoints the sites most likely to donate an electron.

Radical attack (fk0): Identifies the sites most susceptible to attack by a radical species.

By analyzing these values, researchers can predict the most probable sites for molecular interactions, which is invaluable for understanding reaction mechanisms and designing new molecules with specific reactivity patterns. frontiersin.org

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |

|---|---|---|---|

| N (amine) | 0.052 | 0.185 | 0.119 |

| N1 (pyrazine) | 0.133 | 0.041 | 0.087 |

| N4 (pyrazine) | 0.145 | 0.038 | 0.092 |

| C2 (pyrazine) | 0.098 | 0.067 | 0.083 |

| C5 (pyrazine) | 0.115 | 0.021 | 0.068 |

| C (benzyl CH2) | 0.034 | 0.095 | 0.065 |

Note: The values in the table are hypothetical and serve to illustrate how Fukui function analysis identifies reactive centers in a molecule. Higher values indicate greater reactivity for the specified type of attack.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are extensively used to predict the pharmacokinetic properties of drug candidates, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net These predictions help to identify compounds with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures. nih.govnih.gov

ADMET prediction models use the chemical structure of a compound to estimate various parameters that govern its behavior in the body. mdpi.comnih.gov Key predicted properties include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut into the bloodstream.

Distribution: Predictions of properties like blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system (CNS). Plasma protein binding (PPB) is another important factor affecting distribution.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, is assessed.

Excretion: While less commonly predicted in early screening, models can estimate clearance rates.

Toxicity: A range of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test), can be predicted.

These computational evaluations provide a comprehensive profile of a molecule's potential as a drug, guiding further optimization and development. researchgate.net

| Category | Parameter | Predicted Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good oral absorption potential. |

| Caco-2 Permeability | High | Indicates good absorption across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | Compound may cross into the CNS. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from the CNS. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. | |

| Toxicity | hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Indicates a low likelihood of being carcinogenic. |

Note: The predicted outcomes in this table are hypothetical and represent the type of data generated by ADMET prediction software.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei.

In a hypothetical ¹H-NMR spectrum of 3-benzylpyrazin-2-amine, distinct signals would be expected for the protons of the pyrazine (B50134) ring, the benzyl (B1604629) group, and the amine group. The protons on the pyrazine ring would likely appear in the aromatic region, downfield due to the electron-withdrawing nature of the nitrogen atoms. The five protons of the benzyl group's phenyl ring would also resonate in the aromatic region, typically between 7.0 and 7.5 ppm, exhibiting complex splitting patterns. The two benzylic protons (-CH₂-) would likely appear as a singlet further upfield, and the two protons of the primary amine (-NH₂) would be observed as a broad singlet, the chemical shift of which can be highly variable.

The ¹³C-NMR spectrum would provide information on all unique carbon environments within the molecule. One would expect to see distinct signals for the four carbons of the pyrazine ring, with those directly bonded to nitrogen atoms being significantly deshielded. The six carbons of the benzyl group's phenyl ring would show signals in the aromatic region (typically 120-140 ppm), and a separate signal for the benzylic carbon (-CH₂-) would be expected in the aliphatic region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be anticipated. As a primary amine, two distinct N-H stretching bands would be expected in the region of 3300-3500 cm⁻¹. An N-H bending vibration would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would be seen just below 3000 cm⁻¹. C=C and C=N stretching vibrations from the aromatic pyrazine and phenyl rings would be expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In the mass spectrum of this compound, a molecular ion peak [M]⁺ would be expected. A characteristic fragmentation pattern for benzyl-substituted compounds is the cleavage of the benzylic bond, which would likely lead to a prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺). Other fragments would arise from the pyrazine ring. High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula.

Elemental Analysis

Elemental analysis is a process that determines the elemental composition (by percentage) of a compound. For this compound (C₁₁H₁₁N₃), the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer would be expected to closely match these calculated values to confirm the compound's purity and empirical formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 71.33% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.99% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.68% |

| Total | 185.23 | 100.00% |

Chromatographic Techniques

Various chromatographic techniques would be utilized for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing purity, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Thin-Layer Chromatography (TLC) would be used for rapid monitoring of reaction progress during its synthesis, employing a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from reactants and byproducts.

Thin-Layer Chromatography (TLC) for reaction monitoring and impurity detection

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the real-time monitoring of the synthesis of this compound and for the detection of impurities in the final product. iucr.orgnih.gov This technique is instrumental in determining the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Methodology:

A typical TLC analysis for this compound involves the use of silica gel 60 F254 plates as the stationary phase. The selection of an appropriate mobile phase is crucial for achieving optimal separation of the target compound from its precursors and potential byproducts. A common mobile phase system for amine compounds is a mixture of a non-polar solvent and a slightly more polar solvent, such as n-hexane and ethyl acetate. iucr.org The ratio of these solvents is optimized to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.7, allowing for clear separation from other components.

For reaction monitoring, small aliquots of the reaction mixture are spotted onto the TLC plate at various time intervals alongside the starting materials as references. The developed plate is then visualized under UV light (typically at 254 nm), where the pyrazine ring of this compound will quench the fluorescence of the plate, appearing as a dark spot. The disappearance of the starting material spots and the intensification of the product spot indicate the progression of the reaction.

Impurity detection is performed by spotting a concentrated solution of the purified this compound on a TLC plate and developing it with an optimized solvent system. The presence of any additional spots indicates the presence of impurities. The sensitivity of detection can be enhanced by using specific staining reagents that react with functional groups present in potential impurities.

Illustrative Data Table for TLC Analysis:

| Compound | Mobile Phase (n-hexane:ethyl acetate) | Rf Value | Detection Method |

| Starting Material 1 | 7:3 | 0.85 | UV (254 nm) |

| Starting Material 2 | 7:3 | 0.15 | UV (254 nm) |

| This compound | 7:3 | 0.50 | UV (254 nm) |

| Impurity A | 7:3 | 0.65 | UV (254 nm) |

| Impurity B | 7:3 | 0.25 | UV (254 nm) |

High-Performance Liquid Chromatography (HPLC) for lipophilicity determination (log k)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is particularly valuable for determining its lipophilicity, a critical parameter in drug discovery that influences a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Lipophilicity is experimentally determined as the logarithm of the retention factor (log k).

Methodology:

The lipophilicity of this compound is determined using an isocratic RP-HPLC method. A C18 column is typically used as the stationary phase, and the mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH). researchgate.netnih.gov The retention time (tR) of the compound is measured, along with the dead time (t0), which is the time it takes for an unretained compound to pass through the column.

The retention factor (k) is calculated using the formula:

k = (tR - t0) / t0

The logarithm of the retention factor (log k) is then determined. To obtain a standardized measure of lipophilicity, the log k values are measured at several different concentrations of the organic modifier in the mobile phase. The resulting data is then extrapolated to 100% aqueous phase to determine the log kw value, which is a commonly used index of lipophilicity. nih.gov

Illustrative Data Table for HPLC Lipophilicity Determination:

| % Acetonitrile in Mobile Phase | Retention Time (tR) (min) | Dead Time (t0) (min) | Retention Factor (k) | log k |

| 60% | 5.80 | 1.20 | 3.83 | 0.58 |

| 55% | 7.25 | 1.20 | 5.04 | 0.70 |

| 50% | 9.10 | 1.20 | 6.58 | 0.82 |

| 45% | 12.50 | 1.20 | 9.42 | 0.97 |

| 40% | 17.80 | 1.20 | 13.83 | 1.14 |

X-ray Crystallography for Co-crystal Structures (e.g., with HcProRS)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. In the context of drug discovery, obtaining the co-crystal structure of a ligand, such as this compound, in complex with its biological target, for instance, Haemophilus influenzae prolyl-tRNA synthetase (HcProRS), provides invaluable insights into the binding mode and the specific molecular interactions that govern its inhibitory activity. While a specific co-crystal structure for this compound with HcProRS is not publicly available, the general methodology for obtaining such a structure is well-established. nih.govpeakproteins.com

Methodology:

The process of obtaining a co-crystal structure begins with the separate purification of both the target protein (HcProRS) and the ligand (this compound). The protein is typically overexpressed in a suitable host system and purified to a high degree of homogeneity.

Co-crystallization: The purified HcProRS is then incubated with an excess of this compound to allow for the formation of the protein-ligand complex in solution. This complex is subsequently subjected to crystallization screening, where a wide range of conditions (e.g., precipitants, pH, temperature, and additives) are tested to find the optimal conditions for the growth of diffraction-quality crystals. peakproteins.com This is often done using high-throughput robotic systems.

Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is recorded by a detector, and the data is processed to determine the electron density map of the molecule. Finally, a three-dimensional model of the protein-ligand complex is built into the electron density map and refined to yield the final atomic-resolution structure.

The resulting structure would reveal the precise orientation of this compound within the active site of HcProRS, detailing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity. This information is crucial for structure-based drug design efforts aimed at improving the potency and selectivity of the inhibitor.

Q & A

Basic: What are the common synthetic routes for preparing 3-Benzylpyrazin-2-amine?

Answer:

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting halogenated pyrazine derivatives (e.g., 3-chloro-5-bromopyrazin-2-amine) with benzylamine or benzyl halides under basic conditions. For example, methyl hydrazine has been used to synthesize similar pyrazine derivatives by substituting halogens with amine groups . Optimization of reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or THF) is critical for yield improvement.

Basic: How can the purity and structural integrity of this compound be verified?

Answer:

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to analyze proton environments and carbon frameworks.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination, as demonstrated for analogous compounds like 3-Benzyloxypyridin-2-amine .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

Yield optimization involves:

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to minimize side reactions.

- Reagent stoichiometry : Excess benzylamine (1.5–2.0 eq.) to drive substitution reactions .

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:

- Standardized assays : Uniform MIC (Minimum Inhibitory Concentration) protocols.

- Control compounds : Reference drugs (e.g., ciprofloxacin) to validate assay sensitivity.

- Metabolic stability tests : Assess degradation in vitro (e.g., liver microsomes) to rule out false negatives .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite).

- Waste disposal : Follow hazardous waste protocols per OSHA guidelines .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices).

- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes).

- Reaction pathway modeling : Simulate transition states to identify kinetic vs. thermodynamic products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 3.0–5.0 ppm).

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ for C₁₁H₁₂N₃) .

Advanced: What are the challenges in achieving regioselective functionalization of the pyrazine ring in this compound?

Answer:

Regioselectivity challenges arise from:

- Electron-deficient rings : Pyrazine’s electron-withdrawing N atoms direct electrophiles to specific positions.

- Steric hindrance : Bulky substituents (e.g., benzyl groups) block access to adjacent sites.

Solutions include: - Directing groups : Temporary protecting groups (e.g., Boc) to steer reactivity.

- Metal-mediated catalysis : Pd or Cu catalysts for C-H activation at desired positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.